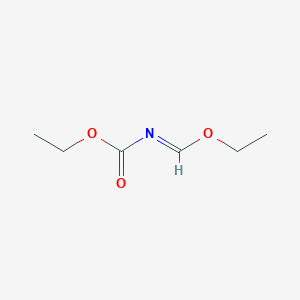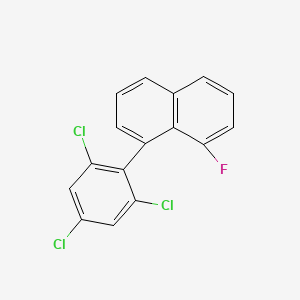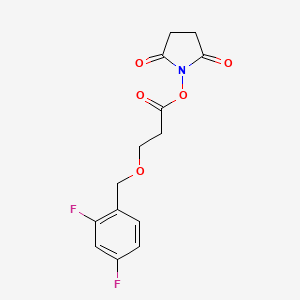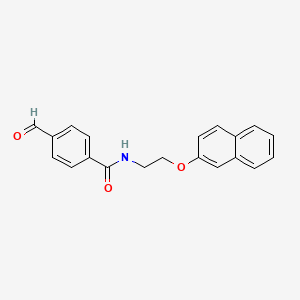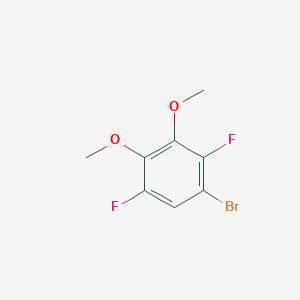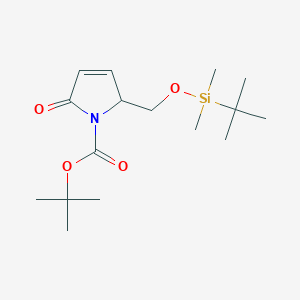![molecular formula C32H24Cl2N4O7 B14770217 (2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)
(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and multiple benzoyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, including the protection of hydroxyl groups, nucleophilic substitution reactions, and esterification. The starting materials often include a purine derivative and a tetrahydrofuran derivative, which are subjected to various reaction conditions such as:
Protection of Hydroxyl Groups: Using benzoyl chloride in the presence of a base like pyridine to protect hydroxyl groups.
Nucleophilic Substitution: Introducing the purine base through a nucleophilic substitution reaction, often using reagents like sodium hydride (NaH) and dimethylformamide (DMF).
Esterification: Forming the final dibenzoate ester by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize side reactions.
化学反应分析
Types of Reactions
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The benzoyloxy groups can be oxidized to form carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The chlorine atoms on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between purine derivatives and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and nucleic acid binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine base is structurally similar to nucleotides, which are the building blocks of DNA and RNA. This similarity allows it to interfere with nucleic acid synthesis, making it a potential candidate for antiviral or anticancer therapies.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its multiple benzoyloxy groups make it a potential candidate for the synthesis of polymers with unique characteristics.
作用机制
The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing it to bind to enzymes involved in nucleic acid synthesis and inhibit their activity. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
Acyclovir: A purine derivative used as an antiviral agent.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate lies in its combination of a purine base with a tetrahydrofuran ring and multiple benzoyloxy groups This structure provides it with unique chemical and biological properties that are not found in other similar compounds
属性
分子式 |
C32H24Cl2N4O7 |
|---|---|
分子量 |
647.5 g/mol |
IUPAC 名称 |
[(4R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22?,24?,30?,32-/m1/s1 |
InChI 键 |
XTCBOJNEMVXZEK-VMCLOFKOSA-N |
手性 SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



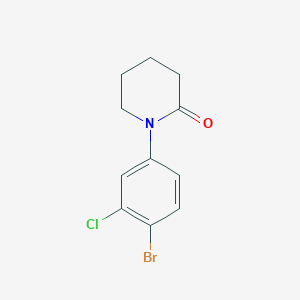
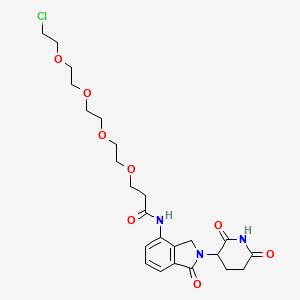
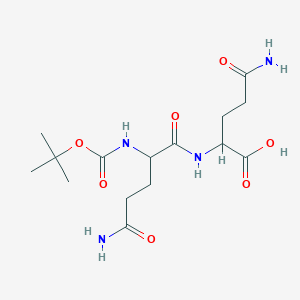
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)

